2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine
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Overview
Description
2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine is an organic compound with the molecular formula C13H21NS. It is a derivative of cyclohexanamine, where the amine group is substituted with a thiophene ring and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine typically involves multiple steps:
Formation of 2-thiophenecarbaldehyde: N,N-Dimethylformamide (DMF) reacts with thiophene to produce 2-thiophenecarbaldehyde.
Synthesis of 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.
Formation of 2-thiopheneacetaldehyde oxime: The 2-thiopheneacetaldehyde is reacted with hydroxylamine hydrochloride to produce 2-thiopheneacetaldehyde oxime.
Reduction to 2-thiopheneethylamine: Finally, the 2-thiopheneacetaldehyde oxime is reduced to yield 2-thiopheneethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring and the amine group play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar in structure but lacks the cyclohexane ring and methyl group.
N-methyl-1-(2-thiophen-2-ylphenyl)methanamine: Contains a phenyl group instead of a cyclohexane ring.
Methyl-(2-thiophen-2-yl-ethyl)-amine: Similar but lacks the cyclohexane ring
Uniqueness
2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, thiophene ring, and methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H21NS/c1-10-6-3-4-7-12(10)14-11(2)13-8-5-9-15-13/h5,8-12,14H,3-4,6-7H2,1-2H3 |
InChI Key |
SRCMJGUTQIPMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(C)C2=CC=CS2 |
Origin of Product |
United States |
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